molecular formula C6H12ClNO B13904102 (7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride

(7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride

Cat. No.: B13904102
M. Wt: 149.62 g/mol
InChI Key: YLIIGIXSYBKPGM-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride is a valuable chiral building block in pharmaceutical research and development. Its unique spirocyclic architecture, incorporating a cyclopropane ring fused to an azepane system, presents a three-dimensional scaffold that is highly sought after in modern drug discovery for creating novel molecular entities. This compound is specifically recognized for its application in the synthesis of chemically modified small molecules, where it can be used to alter pharmacokinetic properties. Research indicates that integration of such specialized structures can be leveraged to modulate a drug's absorption, distribution, and elimination profiles . A key area of application involves the design of conjugates aimed at reducing passage across the blood-brain barrier, thereby minimizing central nervous system (CNS)-related side effects of peripherally acting therapeutics . The stereochemistry of the molecule, defined by the (7R) configuration, is critical for its interaction with biological targets and for dictating the stereochemical outcome of synthesized compounds. Researchers utilize this advanced intermediate in the exploration of new therapeutic agents, leveraging its complex ring strain and functional groups for further chemical elaboration. This product is intended for research purposes only.

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

(7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c8-5-3-7-4-6(5)1-2-6;/h5,7-8H,1-4H2;1H/t5-;/m0./s1

InChI Key

YLIIGIXSYBKPGM-JEDNCBNOSA-N

Isomeric SMILES

C1CC12CNC[C@@H]2O.Cl

Canonical SMILES

C1CC12CNCC2O.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (7R)-5-azaspiro[2.4]heptan-7-ol; hydrochloride typically involves the construction of the spirocyclic ring system through the reaction of an exocyclic olefinic precursor with a dihalocarbene, followed by reductive dehalogenation to form the cyclopropane ring fused to the azetidine moiety. Protective group manipulations and functional group transformations are employed to achieve the desired stereochemistry and functionality.

Key Synthetic Steps

Oxidation and Olefination
  • The process begins with oxidation of a suitable precursor (e.g., a proline derivative) using oxidizing agents such as TEMPO/sodium hypochlorite, pyridinium dichromate, Dess-Martin periodinane, or Swern oxidation reagents. This step converts the starting material into an aldehyde or ketone intermediate (Formula III).

  • The aldehyde or ketone intermediate is then subjected to olefination using reagents like Wittig or Horner-Wadsworth-Emmons reagents to introduce an exocyclic olefinic double bond, yielding a compound of Formula IV.

Dihalocarbene Addition
  • The exocyclic olefin (Formula IV) undergoes cyclopropanation via reaction with a dihalocarbene, typically generated in situ by thermal decomposition of a trihaloacetate salt such as sodium trichloroacetate or sodium tribromoacetate.

  • The reaction is often conducted in the presence of halide salts or phase-transfer catalysts (e.g., tetrabutylammonium chloride or bromide) to enhance carbene generation and cyclopropanation efficiency.

  • Typical reaction conditions include temperatures ranging from 20 °C to 200 °C and reaction times between 1 and 48 hours.

  • The product is a dihalogenated cyclopropane intermediate (Formula V), which serves as a key precursor for the spirocyclic ring system.

Reductive Hydrodehalogenation
  • The dihalogenated cyclopropane intermediate is subjected to reductive hydrodehalogenation to remove halogen atoms and form the desired cyclopropane ring fused to the azetidine ring, completing the spirocyclic framework.

  • Reductive conditions include the use of low valent metals such as zinc, magnesium, lithium, sodium, potassium, or titanium in protic solvents (e.g., water, acetic acid, methanol, tert-butanol).

  • Alternatively, radical reductive reagents like tri(trimethylsilyl)silane or hypophosphorous acid in the presence of radical initiators (e.g., azobisisobutyronitrile) can be employed.

  • Reaction temperatures typically range from 20 °C to 200 °C with reaction times from 1 to 100 hours depending on conditions.

Protective Group Strategies and Hydrolysis
  • Protective groups such as tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) are used to protect amine functionalities during intermediate steps.

  • Hydrolysis and deprotection steps are carried out to yield the free amine and alcohol functionalities of the final compound (7R)-5-azaspiro[2.4]heptan-7-ol; hydrochloride.

  • These steps may involve acidic or basic hydrolysis and standard deprotection protocols under mild conditions to preserve stereochemistry.

Alternative Synthetic Routes and Challenges

  • Attempts to form spirocyclic amines via rhodium-catalyzed C–H amination and ring-closing metathesis have been explored for related spiro compounds but encountered regioselectivity and yield challenges, indicating the preferred method remains carbene addition followed by reductive dehalogenation for this class of compounds.

  • Protective group selection and reaction condition optimization are critical to avoid side reactions and ensure high diastereoselectivity and yield.

Data Tables Summarizing Key Reaction Conditions and Outcomes

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Oxidation TEMPO/NaClO, PDC, Dess-Martin, Swern oxidation 0 to 25 1 to 24 70-95 Choice depends on starting material and desired oxidation state
Olefination Wittig or Horner-Wadsworth-Emmons reagents 0 to 25 1 to 12 60-90 Introduces exocyclic double bond
Dihalocarbene addition Sodium trichloroacetate or tribromoacetate + PTC 20 to 200 1 to 48 50-85 Phase-transfer catalysts like Bu4NCl improve yield
Reductive hydrodehalogenation Zn, Mg, Li, Na, K, or Ti in protic solvent; or radical reductants with initiators 20 to 200 1 to 100 55-90 Radical initiators include AIBN; solvents include MeOH, HOAc
Deprotection/Hydrolysis Acidic/basic hydrolysis, Boc or Cbz removal 0 to 50 1 to 24 80-95 Conditions chosen to preserve stereochemistry

Detailed Research Outcomes

  • The patented process (US8927739B2) reports improved yields and fewer steps for the preparation of spirocyclic azetidine derivatives, emphasizing the carbene addition and reductive hydrodehalogenation sequence as efficient for scale-up synthesis.

  • Experimental data confirm that the use of sodium trihaloacetate salts and phase-transfer catalysts significantly enhances the carbene generation and cyclopropanation yield.

  • Reductive dehalogenation using zinc in methanol or acetic acid provides high conversion to the desired spirocyclic amine alcohol with minimal side products.

  • Protective group manipulations using Boc and Cbz groups allow for selective functional group transformations without compromising the spirocyclic core.

  • Attempts to use C–H amination and ring-closing metathesis for related azaspiro compounds demonstrated regioselectivity issues and lower yields, underscoring the robustness of the carbene-based synthetic route.

Chemical Reactions Analysis

Types of Reactions

(7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Conditions for substitution reactions may include the use of nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 5-Azaspiro[2.4]heptane Core

The pharmacological and physicochemical properties of 5-azaspiro[2.4]heptane derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 5-Azaspiro[2.4]heptane Derivatives
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
(7R)-5-azaspiro[2.4]heptan-7-ol hydrochloride C₆H₁₂ClNO -OH (7R), -HCl 149.62 Hydrogen-bond donor; potential CNS drug intermediate
7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride C₆H₁₀ClF₂N -F (7,7), -HCl 169.60 Increased lipophilicity; metabolic stability
7-Fluoro-5-azaspiro[2.4]heptane hydrochloride C₆H₁₀ClFN -F (7), -HCl 151.60 Enhanced bioavailability; kinase inhibitor precursor
Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride C₈H₁₄ClNO₂ -COOEt (7), -HCl 191.66 Ester group improves membrane permeability
Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride C₈H₁₄ClNO₂ -COOMe (7), -HCl 191.66 Intermediate for prodrug design
(R)-JAK1 Inhibitor Derivative* C₁₄H₁₆N₆O -Pyrrolopyrimidine, -CN 284.32 IC₅₀ = 8.5 nM (JAK1); high selectivity over JAK2 (SI = 48)

*Example: (R)-3-(7-(Methyl-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile.

Key Findings from Comparative Studies

Hydroxyl vs. Halogen Substituents :

  • The hydroxyl group in (7R)-5-azaspiro[2.4]heptan-7-ol hydrochloride provides hydrogen-bonding capability, which may enhance interactions with polar targets (e.g., neurotransmitter receptors) . In contrast, fluorinated analogs (e.g., 7,7-difluoro derivatives) exhibit increased lipophilicity (logP ~1.5–2.0) and resistance to oxidative metabolism, making them suitable for CNS-targeting drugs .

Ester vs. Hydroxyl Functionalization :

  • Ethyl and methyl carboxylate derivatives (e.g., CAS 3659-21-0) demonstrate improved membrane permeability due to ester groups, but they may require enzymatic hydrolysis for activation . These are often used as prodrug intermediates.

Biological Activity: The (R)-configured JAK1 inhibitor (Table 1) highlights the importance of stereochemistry: its spirocyclic core aligns with the ATP-binding pocket of JAK1, while the nitrile group stabilizes interactions with cysteine residues .

Synthetic Utility :

  • Derivatives like tert-butyl carbamates (e.g., CAS 1434142-28-5) serve as protected intermediates for peptide coupling or further functionalization . The hydrochloride salt form (common in all listed compounds) ensures stability during synthesis .

Biological Activity

(7R)-5-Azaspiro[2.4]heptan-7-ol;hydrochloride is a compound characterized by its unique spirocyclic structure, which incorporates both a nitrogen atom and an alcohol functional group. This configuration contributes to its distinct chemical reactivity and potential biological activities, including antimicrobial and antiviral properties. The compound's stereochemistry plays a crucial role in its interactions with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial and Antiviral Properties

Research indicates that (7R)-5-Azaspiro[2.4]heptan-7-ol demonstrates significant antimicrobial and antiviral activities. Its ability to interact with specific molecular targets suggests potential therapeutic applications. The exact mechanisms of action are still under investigation, but preliminary studies indicate that the compound may modulate various biological pathways by binding to enzymes or receptors involved in disease processes.

The compound's unique structure allows for specific interactions that may not be observed with other compounds. These interactions could lead to the modulation of biological pathways relevant to disease mechanisms. Ongoing research aims to elucidate these mechanisms further, focusing on how (7R)-5-Azaspiro[2.4]heptan-7-ol can influence cellular processes at the molecular level.

Structure-Activity Relationship

The structural characteristics of (7R)-5-Azaspiro[2.4]heptan-7-ol are essential for its biological activity. The presence of both a nitrogen atom and an alcohol group within the spirocyclic framework enhances its reactivity and potential interactions with biological targets. Comparative studies with structurally similar compounds have highlighted the unique aspects of this compound, emphasizing its potential as a lead candidate for drug development.

Case Studies and Experimental Data

Several studies have investigated the biological activity of (7R)-5-Azaspiro[2.4]heptan-7-ol:

  • Antimicrobial Activity : In vitro assays demonstrated that the compound exhibits significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Antiviral Activity : Preliminary antiviral studies indicate that (7R)-5-Azaspiro[2.4]heptan-7-ol may inhibit viral replication in cell cultures, although further research is necessary to confirm these findings.
  • Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to specific enzymes and receptors, revealing promising results that warrant further investigation into its therapeutic applications.

Data Table: Comparative Biological Activity

Compound NameBiological ActivityMechanism
(7R)-5-Azaspiro[2.4]heptan-7-olAntimicrobial, AntiviralModulation of enzyme/receptor activity
5-Azaspiro[2.4]heptan-7-ol hydrochlorideSimilar activity profileEnhanced solubility improves bioavailability
(R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrileJAK1-selective inhibitorTargets specific signaling pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.